molecular formula C21H30O6 B021122 6beta-Hydroxycortisol CAS No. 53-35-0

6beta-Hydroxycortisol

Katalognummer: B021122
CAS-Nummer: 53-35-0
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: GNFTWPCIRXSCQF-DGNIKEFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6beta-Hydroxycortisol (6β-OHF) is a hydroxylated metabolite of cortisol, primarily formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation at the 6β position of the steroid backbone . It is excreted in urine and serves as a non-invasive biomarker for evaluating CYP3A4 activity, a critical enzyme involved in the metabolism of xenobiotics (e.g., drugs, carcinogens) and endogenous steroids (e.g., estrogens) . Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to quantify 6β-OHF and cortisol in biological samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6beta-Hydroxycortisol can be synthesized through the hydroxylation of cortisol using CYP3A4 enzymes. The reaction typically involves the use of human liver microsomes or recombinant CYP3A4 enzymes in the presence of NADPH as a cofactor. The reaction conditions include maintaining a physiological pH and temperature to mimic the natural enzymatic environment .

Industrial Production Methods: Industrial production of this compound involves biotechnological processes using genetically engineered microorganisms expressing CYP3A4. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound. The product is then extracted and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 6beta-Hydroxycortisol primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions due to the presence of multiple hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions at the hydroxyl groups.

Major Products:

Wissenschaftliche Forschungsanwendungen

Biomarker for Drug Metabolism

CYP3A4 Activity Assessment:
6β-OHF is widely recognized as a biomarker for assessing the activity of CYP3A4, an enzyme critical in drug metabolism. The urinary excretion ratio of 6β-OHF to cortisol has been extensively studied as a non-invasive method to evaluate hepatic CYP3A4 activity. This ratio can indicate both enzyme induction and inhibition, making it valuable in predicting drug-drug interactions.

  • Drug Interaction Studies: Research indicates that the 6β-OHF/cortisol ratio correlates significantly with midazolam clearance, a standard substrate for CYP3A4. In studies involving healthy subjects, variations in this ratio were observed during phases of enzyme inhibition and induction, demonstrating its predictive capability regarding hepatic drug metabolism .
Study FocusFindings
Urinary Excretion Validated as a marker for evaluating drug-metabolizing enzyme activity .
CYP3A4 Induction/Inhibition Correlates with midazolam clearance; useful in predicting drug interactions .
Variability Factors Influenced by circadian rhythms and individual metabolic differences .

Clinical Applications

Predictive Modeling:
In clinical pharmacology, the 6β-OHF/cortisol ratio is employed to create predictive models for understanding how different drugs may interact based on their influence on CYP3A4 activity. For instance, studies have shown that certain medications can significantly alter this ratio, thereby affecting the pharmacokinetics of co-administered drugs.

  • Example Case Study: A study involving female subjects demonstrated that pretreatment with ketoconazole (a known CYP3A inhibitor) resulted in a marked decrease in midazolam clearance, correlating with an increase in the 6β-OHF/cortisol ratio .

Research on Liver Diseases

Impact on Patients with Liver Conditions:
Research has also explored the utility of the 6β-OHF/cortisol ratio in patients with chronic liver diseases. Studies have indicated that cholestasis and liver dysfunction can significantly affect this ratio, providing insights into the metabolic status of these patients.

  • Clinical Implications: The ability to monitor CYP3A4 activity through non-invasive means like urinary metabolite ratios can guide therapeutic decisions in patients with liver impairment .

Pharmacometabolomics

Emerging Field:
The integration of pharmacometabolomics involves using metabolic profiles to predict individual responses to drugs. The urinary levels of 6β-OHF are being investigated as part of this approach to personalize medication regimens based on metabolic capacity.

  • Research Insights: A recent study highlighted the potential of using endogenous metabolites like 6β-OHF to predict drug interactions more accurately than traditional methods .

Wirkmechanismus

6beta-Hydroxycortisol exerts its effects by interacting with the CYP3A4 enzyme, which catalyzes its formation from cortisol. The enzyme’s activity can be influenced by various drugs, leading to changes in the levels of this compound. This interaction is crucial for maintaining the balance of cortisol in the body and for the metabolism of other endogenous and exogenous compounds. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the regulation of cortisol levels .

Vergleich Mit ähnlichen Verbindungen

The following table compares 6beta-Hydroxycortisol with structurally or functionally related compounds, emphasizing differences in enzymatic pathways, biological roles, and clinical applications:

Compound Enzyme Pathway Biological Role Clinical Application Key Differences from 6β-OHF References
Cortisol 11β-HSD1/2, CYP3A4 Glucocorticoid; regulates stress response and metabolism Diagnosis of Cushing’s syndrome, adrenal insufficiency Parent compound; not a CYP3A-specific biomarker
Cortisone 11β-HSD1/2 Inactive metabolite; converted to cortisol Adrenal function assessment Reflects 11β-HSD activity, not CYP3A4
18-Hydroxycortisol CYP11B2 (aldosterone synthase) Mineralocorticoid precursor Diagnosis of primary aldosteronism Linked to aldosterone synthesis, not CYP3A4
16α-Hydroxyestrone CYP3A4, CYP1A1/1B1 Genotoxic estrogen metabolite Biomarker for estrogen-related cancer risk Directly carcinogenic; not a CYP3A4 activity marker
Midazolam CYP3A4/5 Sedative drug; CYP3A probe substrate Gold standard for CYP3A activity measurement Invasive (plasma sampling required)

Key Research Findings:

CYP3A4 Selectivity :

  • 6β-OHF is specific to CYP3A4, unlike cortisol, which undergoes metabolism via 11β-hydroxysteroid dehydrogenases (11β-HSD1/2) and other pathways .
  • Compared to midazolam clearance (the gold standard), the urinary 6β-OHF/cortisol ratio is less reliable for absolute CYP3A4 quantification due to intra- and interindividual variability influenced by age, liver function, and genetics .

Clinical Utility: In breast cancer studies, a 20.8% higher median 6β-OHF/cortisol ratio was observed in cases vs. controls, with stronger associations in older women (adjusted OR = 6.0 for highest ratio quintile) . In contrast, 18-hydroxycortisol is used to diagnose primary aldosteronism, demonstrating the functional diversity of cortisol metabolites .

Limitations vs. Advantages: Non-invasiveness: Unlike midazolam, 6β-OHF measurements require only urine samples, making them practical for large-scale studies . Variability: The 6β-OHF/cortisol ratio is affected by circadian rhythms, renal function, and cortisol secretion rates, reducing its precision compared to stable isotope-based cortisol 6β-hydroxylation clearance methods .

Hepatic Impairment :

  • Patients with liver cirrhosis exhibit significantly reduced 6β-OHF/cortisol ratios (4.3 ± 2.6 vs. 11.8 ± 8.3 in healthy controls), reflecting diminished CYP3A4 activity .

Analytical Methodologies

Method Sensitivity Specificity Application References
HPLC-UV Moderate High Quantification of 6β-OHF and cortisol in urine
LC-MS/MS High Very High Gold standard for clinical and research use
Stable Isotope Dilution Very High Very High Measures cortisol 6β-hydroxylation clearance

Biologische Aktivität

6β-Hydroxycortisol (6β-OHC) is a significant metabolite of cortisol, primarily produced through the action of cytochrome P450 3A4 (CYP3A4) in the liver. This compound has garnered attention in clinical and epidemiological studies for its potential implications in various health conditions, including cancer risk and drug metabolism. Its biological activity is closely linked to the enzymatic pathways that govern steroid metabolism and the pharmacokinetics of drugs.

Enzymatic Pathways

6β-Hydroxycortisol is formed via the hydroxylation of cortisol, a process predominantly mediated by CYP3A4. The activity of this enzyme can be influenced by various factors, including genetic polymorphisms, drug interactions, and environmental factors. The metabolic pathway can be summarized as follows:

  • Cortisol Hydroxylation :
    • CYP3A4 is the primary enzyme responsible for the 6β-hydroxylation of cortisol.
    • Other enzymes such as CYP2B6 and CYP2D6 also contribute but to a lesser extent.
  • Inhibition Studies :
    • Inhibition of CYP3A4 using specific inhibitors like ketoconazole can significantly reduce the formation of 6β-OHC, demonstrating its crucial role in cortisol metabolism .

Pharmacokinetics

The pharmacokinetic profile of 6β-OHC indicates that it serves as a useful biomarker for assessing CYP3A4 activity in vivo. The ratio of urinary 6β-OHC to cortisol has been proposed as a non-invasive measure for evaluating CYP3A4 function, particularly in clinical settings .

Clinical Relevance

The levels of 6β-OHC have been associated with various health conditions:

  • Breast Cancer Risk : A case-control study indicated that higher urinary ratios of 6β-OHC to cortisol were correlated with an increased risk of breast cancer, particularly in older women. The study found that higher levels of this ratio were linked to factors associated with increased estrogen exposure, suggesting a potential role in carcinogenesis .
  • Drug Interaction Studies : Research has shown that monitoring 6β-OHC levels can help predict drug-drug interactions due to its role as a marker for CYP3A4 activity. This is crucial for personalized medicine approaches where understanding individual metabolic capacity can guide therapy .

Table 1: Comparison of Enzymatic Contributions to Cortisol Hydroxylation

EnzymeMajor ContributionMinor Contribution
CYP3A4High-
CYP2B6Moderate-
CYP2D6Low-
CYP2C19Low-
CYP2C9Low-

Table 2: Urinary Ratios and Breast Cancer Risk

Age GroupMedian Ratio (6β-OHC:Cortisol)Odds Ratio (High vs. Low)
All WomenCases: 2.61, Controls: 2.161.0 (reference)
Women > 45Cases: Higher than Controls3.7 (95% CI: 1.9-7.4)
Women ≤ 45Cases: Lower than Controls2.2 (95% CI: 0.8-6.1)

Case Study 1: Breast Cancer Association

An epidemiological study evaluated urinary cortisol ratios among women diagnosed with breast cancer compared to controls. The findings indicated a significant association between elevated levels of urinary 6β-OHC and increased breast cancer risk, particularly pronounced in older women with additional risk factors such as high body mass index and late menopause .

Case Study 2: Drug Metabolism Assessment

In a clinical setting, researchers assessed the utility of urinary 6β-OHC as a biomarker for evaluating drug-metabolizing enzyme activity among patients undergoing various treatments. The results demonstrated that higher levels of urinary 6β-OHC correlated with increased CYP3A4 activity, validating its use in predicting patient responses to medications .

Q & A

Basic Research Questions

Q. How is 6β-Hydroxycortisol measured in urine to assess CYP3A activity, and what methodological considerations are critical?

  • Answer : The urinary 6β-hydroxycortisol/cortisol ratio is quantified using LC-MS/MS with on-line solid-phase extraction (SPE) to enhance sensitivity and specificity. Isotope-labeled internal standards (e.g., deuterated cortisol) are used to correct for matrix effects and recovery variability. Method validation includes precision (<8% CV) and accuracy (85–115%) assessments . First-morning urine samples are preferred to minimize circadian variability, and repeated measurements over weeks or months are recommended to account for intra-individual fluctuations .

Q. What is the biochemical significance of 6β-Hydroxycortisol as a cortisol metabolite?

  • Answer : 6β-Hydroxycortisol is the primary unconjugated urinary metabolite of cortisol, produced via CYP3A4-mediated hydroxylation . Its excretion reflects hepatic and extrahepatic CYP3A activity, making it a non-invasive biomarker for enzyme induction/inhibition. Elevated levels correlate with conditions like Cushing’s syndrome or ACTH administration due to increased cortisol turnover .

Q. What are the key experimental protocols for isolating 6β-Hydroxycortisol from biological samples?

  • Answer : Early methods used paper chromatography and ethyl acetate extraction to separate polar corticosteroids. Modern workflows involve enzymatic hydrolysis of glucuronide conjugates (if measuring total metabolites), followed by SPE or liquid-liquid extraction. Chromatographic separation is optimized to resolve 6β-hydroxycortisol from structural analogs (e.g., 6α-hydroxycortisol) .

Advanced Research Questions

Q. How can researchers address high intra-individual variability in the 6β-hydroxycortisol/cortisol ratio during longitudinal studies?

  • Answer : Intra-individual variability (30–32% over 3–4 months) necessitates repeated sampling and mixed-effects statistical models . Genetic factors (heritability estimate: 0.91) contribute significantly, so stratifying populations by ethnicity or CYP3A4/5 genotypes reduces confounding. Paired studies (e.g., pre/post-drug intervention) improve signal-to-noise ratios .

Q. Why does the 6β-hydroxycortisol/cortisol ratio poorly correlate with midazolam clearance for hepatic CYP3A phenotyping?

  • Answer : Midazolam clearance reflects hepatic CYP3A4 activity , whereas the cortisol ratio captures both hepatic and extrahepatic (e.g., intestinal, renal) CYP3A. Discrepancies arise from tissue-specific enzyme regulation and differential sensitivity to inhibitors (e.g., fluvoxamine reduces midazolam clearance 1.5-fold vs. cortisol ratio 1.9-fold). Combined use of multiple biomarkers (e.g., 4β-hydroxycholesterol) improves phenotyping accuracy .

Q. How does traumatic brain injury (TBI) influence 6β-hydroxycortisol excretion, and what mechanistic insights does this provide?

  • Answer : TBI increases the cortisol ratio by non-specific induction of CYP3A4 and UGTs , accelerating valproate metabolism. Studies use GC-MS for valproate metabolite profiling and HPLC for cortisol ratio measurement. The percent change in the ratio correlates with intrinsic clearance (r² >0.8), suggesting systemic enzyme upregulation post-injury .

Q. What genetic and population-specific factors affect the utility of the cortisol ratio in CYP3A research?

  • Answer : Ethnic variability (e.g., 30-fold range in Chinese cohorts) and CYP3A5 polymorphisms (active in 15–30% of Asians/Africans) necessitate population-specific thresholds. Gender differences (e.g., higher ratios in females) require stratification, as estrogen modulates CYP3A4 expression .

Q. How are novel analytical methods for 6β-hydroxycortisol validated against gold-standard assays?

  • Answer : New methods (e.g., dried blood spot LC-MS/MS) are cross-validated against established urine-based assays using Bland-Altman plots and Deming regression . Sensitivity to detect ≥20% induction/inhibition is benchmarked against rifampicin/ketoconazole interventions .

Q. Contradictions and Limitations

  • Contradiction : While the cortisol ratio is widely used, its poor correlation with hepatic CYP3A activity (midazolam clearance) questions its reliability for liver-specific phenotyping .
  • Limitation : High background variability reduces sensitivity to detect mild enzyme induction (<2-fold). Complementary biomarkers (e.g., 4β-hydroxycholesterol) are recommended .

Eigenschaften

CAS-Nummer

53-35-0

Molekularformel

C21H30O6

Molekulargewicht

378.5 g/mol

IUPAC-Name

(10R,13S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19-,20-,21-/m0/s1

InChI-Schlüssel

GNFTWPCIRXSCQF-DGNIKEFHSA-N

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Isomerische SMILES

C[C@]12CCC(=O)C=C1C(CC3C2C(C[C@]4(C3CC[C@@]4(C(=O)CO)O)C)O)O

Kanonische SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Key on ui other cas no.

53-35-0
174866-45-6

Synonyme

(6β,11β)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione; _x000B_6β,17-Dihydroxycorticosterone;  6β,11β,17α,21-Tetrahydroxypregn-_x000B_4-en-3,20-dione;  NSC 76163;  Hydrocortisone Impurity D (EP)

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta-Hydroxycortisol
Reactant of Route 2
6beta-Hydroxycortisol
Reactant of Route 3
6beta-Hydroxycortisol
Reactant of Route 4
6beta-Hydroxycortisol
Reactant of Route 5
6beta-Hydroxycortisol
Reactant of Route 6
6beta-Hydroxycortisol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.